![molecular formula C22H22N2O B243244 1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone](/img/structure/B243244.png)
1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP) is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its euphoric effects. The purpose of
Wirkmechanismus
MPHP acts on the central nervous system by inhibiting the reuptake of dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, resulting in feelings of euphoria, increased energy levels, and happiness.
Biochemical and Physiological Effects:
MPHP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause anxiety, agitation, and paranoia. Long-term use of MPHP can lead to addiction, withdrawal symptoms, and other negative health effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has been used in scientific research to study the effects of dopamine and serotonin on the brain. It has also been used to study the effects of synthetic cathinones on the central nervous system. However, there are limitations to using MPHP in lab experiments, as it is a psychoactive substance that can have negative effects on the health of the researcher.
Zukünftige Richtungen
There are a number of future directions for research on MPHP. One area of research could be to study the long-term effects of MPHP on the brain and body. Another area of research could be to study the potential therapeutic uses of MPHP, such as its use in the treatment of depression or anxiety. Additionally, research could focus on developing safer and more effective synthetic cathinones that do not have the negative side effects of MPHP.
Synthesemethoden
The synthesis of MPHP involves the reaction of 4'-Methylpropiophenone with 4-pyridinemethanamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain a pure form of MPHP.
Wissenschaftliche Forschungsanwendungen
MPHP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor, which can lead to increased dopamine levels in the brain. This can result in feelings of euphoria and increased energy levels. MPHP has also been shown to have an affinity for the serotonin transporter, which can lead to increased serotonin levels in the brain. This can result in feelings of happiness and well-being.
Eigenschaften
Molekularformel |
C22H22N2O |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-[4-(pyridin-4-ylmethyl)anilino]propan-1-one |
InChI |
InChI=1S/C22H22N2O/c1-17-2-6-20(7-3-17)22(25)12-15-24-21-8-4-18(5-9-21)16-19-10-13-23-14-11-19/h2-11,13-14,24H,12,15-16H2,1H3 |
InChI-Schlüssel |
WNPHWBFMTPYFMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)CC3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)
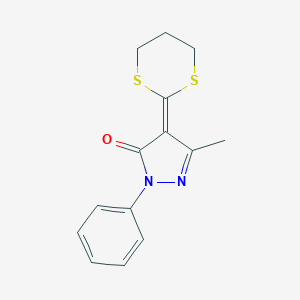
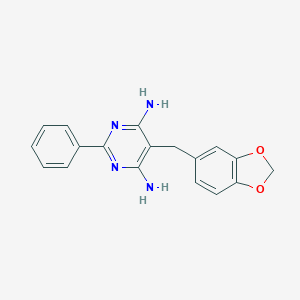
![2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B243181.png)
![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)
![5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine](/img/structure/B243191.png)
![5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243192.png)
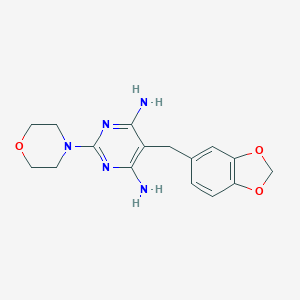
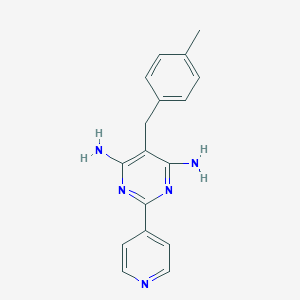
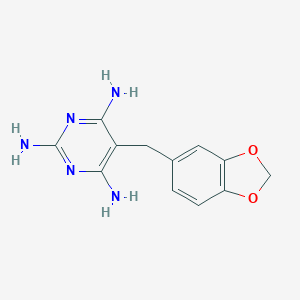
![4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243203.png)
![6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243204.png)
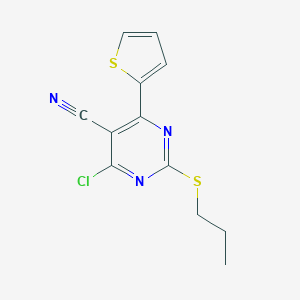
![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B243223.png)